1-Isopropyl-2,5-dimethyl-1H-1,2,4-triazol-3(2H)-one
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Overview
Description
1-Isopropyl-2,5-dimethyl-1H-1,2,4-triazol-3(2H)-one is a heterocyclic organic compound belonging to the triazole family Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-2,5-dimethyl-1H-1,2,4-triazol-3(2H)-one can be synthesized through various methods. One common approach involves the cyclization of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions. For example, the reaction of 1-isopropyl-2,5-dimethylhydrazine with a suitable carbonyl compound, such as acetone, in the presence of an acid catalyst can yield the desired triazole.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-2,5-dimethyl-1H-1,2,4-triazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the triazole ring or its substituents.
Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles with different functional groups.
Scientific Research Applications
1-Isopropyl-2,5-dimethyl-1H-1,2,4-triazol-3(2H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of agrochemicals, materials science, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-isopropyl-2,5-dimethyl-1H-1,2,4-triazol-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The triazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
1-Isopropyl-2,5-dimethyl-1H-1,2,4-triazol-3(2H)-one can be compared with other triazole derivatives, such as:
1-Phenyl-2,5-dimethyl-1H-1,2,4-triazol-3(2H)-one: Similar structure but with a phenyl group instead of an isopropyl group.
1-Isopropyl-3-methyl-1H-1,2,4-triazol-5(4H)-one: Different substitution pattern on the triazole ring.
1-Isopropyl-1H-1,2,4-triazol-3(2H)-one: Lacks the additional methyl groups.
Properties
IUPAC Name |
2,5-dimethyl-1-propan-2-yl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-5(2)10-6(3)8-7(11)9(10)4/h5H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXKXIZTVZPNMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)N(N1C(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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